(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid
Overview
Description
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it a valuable reagent in various synthetic applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest potential bioavailability .
Result of Action
The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability could be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a phosphine ligand under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the methyl group, affecting its reactivity and applications.
4-Methoxyphenylboronic acid: Lacks both the fluorine and methyl groups, resulting in different chemical properties and reactivity.
5-Fluoro-2-methoxyphenylboronic acid: Similar structure but with different positioning of the substituents, leading to variations in reactivity and applications.
Uniqueness
The unique combination of fluorine, methoxy, and methyl groups in (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-fluoro-5-methoxy-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUJJSKVWGCGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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